molecular formula C10H15N3O2 B2483082 tert-butyl 2-hydrazinylpyridine-3-carboxylate CAS No. 1374849-76-9

tert-butyl 2-hydrazinylpyridine-3-carboxylate

Cat. No.: B2483082
CAS No.: 1374849-76-9
M. Wt: 209.249
InChI Key: HZXWGIZDRDYGHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-hydrazinylpyridine-3-carboxylate typically involves the reaction of tert-butyl nicotinate with hydrazine . The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 2-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .

Scientific Research Applications

tert-Butyl 2-hydrazinylpyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-hydrazinylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-hydrazinylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXWGIZDRDYGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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